Monodes(N-carboxymethyl)valineDaclatasvir
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Monodes(N-carboxymethyl)valineDaclatasvir involves the degradation of Daclatasvir under specific conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed .
Industrial Production Methods: Industrial production of this compound is typically carried out in controlled environments to ensure the purity and stability of the compound. The production process involves the use of advanced chemical synthesis techniques and rigorous quality control measures .
Chemical Reactions Analysis
Types of Reactions: Monodes(N-carboxymethyl)valineDaclatasvir undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
Monodes(N-carboxymethyl)valineDaclatasvir is widely used in scientific research for various applications :
Chemistry: Studying the stability and degradation pathways of Daclatasvir.
Biology: Investigating the interactions of Daclatasvir with biological molecules.
Medicine: Understanding the pharmacokinetics and pharmacodynamics of Daclatasvir.
Industry: Developing new antiviral drugs and improving existing formulations.
Mechanism of Action
Monodes(N-carboxymethyl)valineDaclatasvir exerts its effects by inhibiting the HCV NS5A protein, which is essential for viral replication . The compound binds to the NS5A protein, disrupting its function and preventing the virus from replicating . This mechanism is similar to that of Daclatasvir, but this compound is primarily used to study the degradation and stability of Daclatasvir .
Comparison with Similar Compounds
Daclatasvir: The parent compound, a potent HCV NS5A protein inhibitor.
Sofosbuvir: Another antiviral drug used to treat HCV, targeting the NS5B polymerase.
Ledipasvir: An HCV NS5A inhibitor similar to Daclatasvir.
Uniqueness: Monodes(N-carboxymethyl)valineDaclatasvir is unique in its role as a degradation product of Daclatasvir. It provides valuable insights into the stability and degradation pathways of Daclatasvir, which are crucial for developing more effective antiviral therapies .
Properties
IUPAC Name |
methyl N-[3-methyl-1-oxo-1-[2-[5-[4-[4-(2-pyrrolidin-2-yl-1H-imidazol-5-yl)phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]butan-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H39N7O3/c1-20(2)29(39-33(42)43-3)32(41)40-17-5-7-28(40)31-36-19-27(38-31)24-14-10-22(11-15-24)21-8-12-23(13-9-21)26-18-35-30(37-26)25-6-4-16-34-25/h8-15,18-20,25,28-29,34H,4-7,16-17H2,1-3H3,(H,35,37)(H,36,38)(H,39,42) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHLPGQSNBFUPQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCCC1C2=NC=C(N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=C(N5)C6CCCN6)NC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H39N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
581.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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